molecular formula C24H26N4O3 B5982174 N-(3-methylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide

N-(3-methylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide

Cat. No.: B5982174
M. Wt: 418.5 g/mol
InChI Key: FRFDYQJFAJUSKU-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

    Substitution Reactions: Introduction of the 3-methylphenyl and 4-methyl-3-(propanoylamino)phenyl groups through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic uses due to its biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-methylphenyl)-2-{3-[4-methyl-3-(acetylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide
  • **N-(3-methylphenyl)-2-{3-[4-methyl-3-(butanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide

Uniqueness

N-(3-methylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide is unique due to its specific substitution pattern and the presence of both the pyridazine ring and the propanamide group

Properties

IUPAC Name

N-(3-methylphenyl)-2-[3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-5-22(29)26-21-14-18(10-9-16(21)3)20-11-12-23(30)28(27-20)17(4)24(31)25-19-8-6-7-15(2)13-19/h6-14,17H,5H2,1-4H3,(H,25,31)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFDYQJFAJUSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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